molecular formula C20H22ClNO5 B13406834 Amlo-DP-1

Amlo-DP-1

Cat. No.: B13406834
M. Wt: 391.8 g/mol
InChI Key: RCMFVPRNIDIAFN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Amlodipine can be synthesized through various methods, including the use of different spectrophotometric and high-performance liquid chromatography (HPLC) techniques. One common method involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonia to form a dihydropyridine intermediate. This intermediate is then reacted with 2-(2-aminoethoxy)ethanol to produce amlodipine .

Industrial Production Methods: In industrial settings, amlodipine is often produced using a combination of chemical synthesis and purification techniques. The process typically involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Amlodipine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and pharmacological activity .

Common Reagents and Conditions: Common reagents used in the reactions involving amlodipine include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures .

Major Products Formed: The major products formed from the reactions of amlodipine include its metabolites, which are primarily excreted in the urine. These metabolites are formed through processes like oxidation and hydrolysis .

Scientific Research Applications

Amlodipine has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying calcium channel blockers. In biology and medicine, amlodipine is extensively researched for its effects on cardiovascular health, including its ability to lower blood pressure and reduce the risk of heart attacks and strokes .

Mechanism of Action

Amlodipine exerts its effects by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells. This inhibition leads to the relaxation of blood vessels, resulting in reduced peripheral vascular resistance and lower blood pressure. The molecular targets of amlodipine include voltage-sensitive calcium channels in the vascular smooth muscle .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to amlodipine include other calcium channel blockers like nifedipine, felodipine, and cilnidipine. These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and clinical applications .

Uniqueness: Amlodipine is unique among calcium channel blockers due to its long half-life and once-daily dosing regimen. This makes it particularly convenient for patients and enhances compliance with treatment .

Properties

Molecular Formula

C20H22ClNO5

Molecular Weight

391.8 g/mol

IUPAC Name

5-O-ethyl 7-O-methyl 6-(2-chlorophenyl)-8-methyl-3,4,6,8a-tetrahydro-2H-1,4-benzoxazine-5,7-dicarboxylate

InChI

InChI=1S/C20H22ClNO5/c1-4-26-20(24)16-15(12-7-5-6-8-13(12)21)14(19(23)25-3)11(2)18-17(16)22-9-10-27-18/h5-8,15,18,22H,4,9-10H2,1-3H3

InChI Key

RCMFVPRNIDIAFN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(C(=C(C1C3=CC=CC=C3Cl)C(=O)OC)C)OCCN2

Origin of Product

United States

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